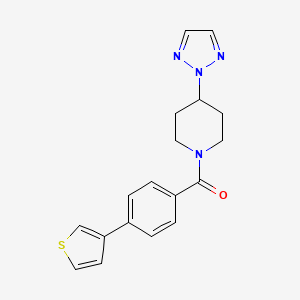

N-(4-(吡咯烷-1-基)丁-2-炔-1-基)环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

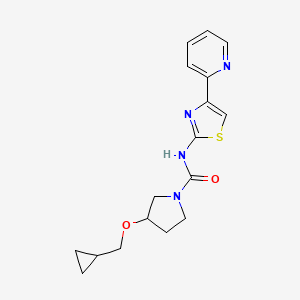

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Carboxamides, like cyclohexanecarboxamide, are organic compounds that contain a carbonyl (C=O) group attached to nitrogen. They are often used in the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a pyrrolidine ring can influence the compound’s solubility, stability, and reactivity .科学研究应用

合成和表征

- N-(4-(吡咯烷-1-基)丁-2-炔-1-基)环己烷甲酰胺已被用于合成各种化合物。例如,使用七步法从 6-{[(苄氧基)羰基]氨基}己酸合成了一个异双功能偶联剂,这对于蛋白质和酶的化学选择性偶联至关重要(Reddy 等人,2005)。

药理特性

- 与 N-(4-(吡咯烷-1-基)丁-2-炔-1-基)环己烷甲酰胺密切相关的化合物 Y-27632 已被研究其药理特性。它是 Rho 相关卷曲螺旋形成蛋白丝氨酸/苏氨酸激酶(ROCK)家族蛋白激酶的特异性抑制剂(Ishizaki 等人,2000)。

聚酰胺合成

- 已由含有侧戊基环己叉亚基基团的二羧酸单体合成了新的可溶性聚酰胺。该单体与各种二胺反应生成一系列新的聚酰胺,展示了环己烷甲酰胺衍生物在聚合物科学中的多功能性(Liaw 等人,2000)。

在药物研究中的潜力

- 与环己烷甲酰胺相关的化合物 (1s,4s)-4-(甲基氨基)-1′H-螺[环己烷-1,3′-呋喃[3,4-c]吡啶]-1′-酮被合成为药物研究中潜在有用的构建模块(Bish 等人,2010)。

作用机制

Target of Action

The compound N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)cyclohexanecarboxamide is a complex molecule with a pyrrolidine ring, which is a common feature in many biologically active compounds Similar compounds with a pyrrolidine ring have been found to interact with various receptors and enzymes, including the vanilloid receptor 1, insulin-like growth factor 1 receptor, phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

It is known that pyrrolidine derivatives can act as antagonists or modulators of their target receptors or enzymes . This means they can bind to these targets and either block their activity (antagonist action) or alter their function (modulator action).

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the range of potential targets. For example, if the compound acts on the insulin-like growth factor 1 receptor, it could affect pathways related to cell growth and metabolism. If it acts on phosphodiesterase type 5, it could influence pathways related to cyclic guanosine monophosphate (cGMP) degradation .

Pharmacokinetics

The presence of the pyrrolidine ring could potentially enhance the compound’s bioavailability, as pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an antagonist of the vanilloid receptor 1, it could potentially reduce pain sensation. If it modulates the activity of the insulin-like growth factor 1 receptor, it could influence cell growth and metabolism .

安全和危害

未来方向

属性

IUPAC Name |

N-(4-pyrrolidin-1-ylbut-2-ynyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15(14-8-2-1-3-9-14)16-10-4-5-11-17-12-6-7-13-17/h14H,1-3,6-13H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXUHNKKTVQTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC#CCN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)

![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2956175.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2956181.png)

![N-(3-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2956184.png)